5,10-Dimethylene tetrahydromethanopterin
説明
特性
分子式 |
C31H45N6O16P |
|---|---|
分子量 |
788.7 g/mol |
IUPAC名 |
(2S)-2-[[(2R,3S,4S,5S)-5-[(2R,3R,4R)-5-[4-[(6R,6aS,7S)-3-amino-6,7-dimethyl-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid |
InChI |
InChI=1S/C31H45N6O16P/c1-13-22-14(2)36(12-37(22)23-27(33-13)34-31(32)35-28(23)45)16-5-3-15(4-6-16)9-17(38)24(42)18(39)10-50-30-26(44)25(43)20(52-30)11-51-54(48,49)53-19(29(46)47)7-8-21(40)41/h3-6,13-14,17-20,22,24-26,30,38-39,42-44H,7-12H2,1-2H3,(H,40,41)(H,46,47)(H,48,49)(H4,32,33,34,35,45)/t13-,14+,17-,18-,19+,20-,22+,24-,25-,26+,30+/m1/s1 |
InChIキー |
GBMIGEWJAPFSQI-FLVBPUPRSA-N |
異性体SMILES |
C[C@@H]1[C@H]2[C@@H](N(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C[C@H]([C@H]([C@@H](CO[C@@H]5[C@H]([C@@H]([C@H](O5)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O)C |
正規SMILES |
CC1C2C(N(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)CC(C(C(COC5C(C(C(O5)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O)C |
製品の起源 |
United States |
Biochemical Pathways and Metabolic Integration
Centrality in Methanogenesis Pathways
5,10-Methylenetetrahydromethanopterin (5,10-CH₂-H₄MPT) is a pivotal C1-carrying intermediate in the metabolic pathways of methanogenic archaea. It occupies a central position at the methylene (B1212753) oxidation state, linking the more oxidized methenyl level with the more reduced methyl level. Its role is fundamental to the three major types of methanogenesis: CO₂-reducing, methylotrophic, and acetoclastic, the last of which involves the methanogenic Wood-Ljungdahl pathway.
Role in CO2-Reducing Methanogenesis
In the CO₂-reducing, or hydrogenotrophic, pathway of methanogenesis, carbon dioxide is sequentially reduced to methane (B114726) using electrons typically derived from hydrogen gas (H₂). 5,10-Methylenetetrahydromethanopterin serves as a key intermediate in this reductive cascade. researchgate.net The C1 unit, initially fixed from CO₂, is passed down a redox ladder on the carrier molecule tetrahydromethanopterin (H₄MPT). wikipedia.orgyoutube.com
The formation of 5,10-CH₂-H₄MPT occurs via the reduction of 5,10-methenyltetrahydromethanopterin (5,10-CH=H₄MPT⁺). This reaction is catalyzed by the enzyme 5,10-methenyltetrahydromethanopterin dehydrogenase. nih.gov Subsequently, 5,10-CH₂-H₄MPT is the direct substrate for the enzyme 5,10-methylenetetrahydromethanopterin reductase (Mer), which catalyzes its reduction to 5-methyltetrahydromethanopterin (5-CH₃-H₄MPT). researchgate.netCurrent time information in Missoula County, US. This final reduction step in the H₄MPT-dependent portion of the pathway is crucial, as the methyl group from 5-CH₃-H₄MPT is then transferred to coenzyme M, entering the terminal phase of methane synthesis. youtube.com The central position of 5,10-CH₂-H₄MPT is thus firmly established as the link between the methenyl and methyl stages of C1 unit reduction. wikipedia.org
| Enzyme | Reaction | Cofactor | Significance |
|---|---|---|---|
| 5,10-Methenyltetrahydromethanopterin Dehydrogenase | 5,10-CH=H₄MPT⁺ + H₂/F₄₂₀H₂ → 5,10-CH₂-H₄MPT + H⁺/F₄₂₀ | Coenzyme F₄₂₀ or H₂ | Catalyzes the formation of 5,10-CH₂-H₄MPT. |
| 5,10-Methylenetetrahydromethanopterin Reductase (Mer) | 5,10-CH₂-H₄MPT + F₄₂₀H₂ → 5-CH₃-H₄MPT + F₄₂₀ | Coenzyme F₄₂₀ | Catalyzes the reduction of 5,10-CH₂-H₄MPT to the methyl level. researchgate.netCurrent time information in Missoula County, US. |
Involvement in Methylotrophic Methanogenesis
Methylotrophic methanogenesis utilizes C1 compounds such as methanol (B129727), methylamines, and methyl sulfides. researchgate.net In this process, a disproportionation reaction occurs: a portion of the methyl substrate is oxidized to CO₂ to generate the reducing equivalents needed to reduce the remaining methyl groups to methane. researchgate.net 5,10-Methylenetetrahydromethanopterin is a critical intermediate in the oxidative branch of this pathway, which functions as a reversal of the CO₂ reduction pathway. researchgate.net
In the oxidative sequence, the methyl group from the substrate is first transferred to H₄MPT (or its analog, tetrahydrosarcinapterin, H₄SPT, in Methanosarcina species) to form 5-CH₃-H₄MPT. This is then oxidized to 5,10-CH₂-H₄MPT by the action of 5,10-methylenetetrahydromethanopterin reductase operating in reverse. umaryland.eduresearchgate.net The subsequent oxidation of 5,10-CH₂-H₄MPT to 5,10-CH=H₄MPT⁺ generates reduced coenzyme F₄₂₀ (F₄₂₀H₂). researchgate.net These reducing equivalents are then consumed in the reductive branch of the pathway, specifically for the reduction of methyl-coenzyme M to methane. Therefore, 5,10-CH₂-H₄MPT is essential for the generation of reducing power in methylotrophic methanogens that perform methyl disproportionation. researchgate.net
Link to the Methanogenic Wood-Ljungdahl Pathway
The sequence of reactions that reduces CO₂ to a methyl group in methanogens constitutes the methyl branch of the archaeal Wood-Ljungdahl (WL) pathway. researchgate.netnih.gov 5,10-Methylenetetrahydromethanopterin is a core intermediate within this branch. nih.gov This pathway is not only central to energy conservation in CO₂-reducing methanogens but also serves an anabolic function by providing the methyl group for acetyl-CoA synthesis, the primary building block for biosynthesis. researchgate.net
The WL pathway's reversibility is crucial for acetoclastic methanogens, which metabolize acetate (B1210297). In these organisms, the methyl group of acetate is transferred to H₄MPT. To generate the electrons required to reduce one methyl group to methane, another methyl group is oxidized to CO₂ via the reverse WL pathway. researchgate.netresearchgate.net This oxidation proceeds sequentially from 5-CH₃-H₄MPT to 5,10-CH₂-H₄MPT, and then to 5,10-CH=H₄MPT⁺ and ultimately formate (B1220265) and CO₂. researchgate.net Consequently, 5,10-CH₂-H₄MPT acts as a metabolic hub, participating in both the reductive (catabolic and anabolic) and oxidative (catabolic) fluxes of the methanogenic Wood-Ljungdahl pathway.
Participation in Methylotrophic Metabolism
Beyond the confines of methanogenic archaea, the H₄MPT-dependent C1 transfer pathway, and specifically 5,10-CH₂-H₄MPT, plays a vital role in the metabolism of aerobic methylotrophic bacteria. These bacteria utilize C1 compounds like methanol as their sole source of carbon and energy, producing the toxic intermediate formaldehyde (B43269).
Significance in Formaldehyde Oxidation and Detoxification Pathways
In aerobic methylotrophs such as Methylobacterium extorquens AM1, formaldehyde is a central but highly toxic metabolic intermediate. researchgate.netumaryland.edu The primary mechanism for both formaldehyde detoxification and its oxidation for energy generation (dissimilation) is the H₄MPT-dependent pathway. researchgate.netnih.govcaister.com
The crucial entry step into this protective pathway is the condensation of formaldehyde with H₄MPT to form 5,10-CH₂-H₄MPT. wikipedia.orgresearchgate.net This reaction is catalyzed by the formaldehyde-activating enzyme (Fae). wikipedia.orgCurrent time information in Missoula County, US. By rapidly converting free formaldehyde into its H₄MPT-bound form, the cell prevents the accumulation of this toxic compound. researchgate.net Once formed, 5,10-CH₂-H₄MPT is further oxidized via 5,10-methenyl-H₄MPT to formate, which can then be completely oxidized to CO₂, generating essential reducing power for the cell. researchgate.net The indispensable role of this pathway is underscored by the fact that mutants unable to form or process 5,10-CH₂-H₄MPT exhibit sensitivity to methanol, confirming the compound's central role in formaldehyde detoxification. researchgate.netumaryland.edu
Interface between Assimilatory and Dissimilatory Carbon Fluxes
In facultative methylotrophs, the carbon from formaldehyde must be partitioned between two major routes: dissimilation for energy and assimilation for biosynthesis. researchgate.net 5,10-Methylenetetrahydromethanopterin stands at the crossroads of this metabolic decision. The dissimilatory pathway proceeds via H₄MPT-linked intermediates, beginning with the formation of 5,10-CH₂-H₄MPT. umaryland.edu In contrast, the primary assimilatory route, the serine cycle, utilizes a different C1 carrier, tetrahydrofolate (H₄F), with 5,10-methylene-H₄F (5,10-CH₂-H₄F) being the key C1 donor for serine synthesis. researchgate.netcaister.com
The partitioning of carbon flux is regulated at the level of the enzymes that process these methylene-level intermediates. M. extorquens possesses two key methylene-H₄MPT dehydrogenases: MtdB, which is specific to the dissimilatory H₄MPT pathway, and MtdA, which can utilize both methylene-H₄MPT and methylene-H₄F. researchgate.net This dual specificity of MtdA provides a direct link between the two pathways. The differential kinetic properties and regulation of these enzymes control whether a C1 unit at the formaldehyde oxidation level is channeled through 5,10-CH₂-H₄MPT for oxidation and energy production or directed via 5,10-CH₂-H₄F for incorporation into biomass. researchgate.net Thus, 5,10-CH₂-H₄MPT is not merely an intermediate but a key component of the metabolic switchpoint governing the fate of carbon in methylotrophic bacteria.
| Metabolic Process | Pathway | Function of 5,10-CH₂-H₄MPT | Key Associated Enzyme(s) |
|---|---|---|---|
| Dissimilation (Energy) | H₄MPT-dependent Formaldehyde Oxidation | Product of formaldehyde capture; substrate for oxidation to formate/CO₂. | Formaldehyde-activating enzyme (Fae), Methylene-H₄MPT dehydrogenase (MtdB). wikipedia.orgresearchgate.net |
| Assimilation (Biomass) | Serine Cycle (via H₄F pathway) | Acts as an interface; its processing by MtdA can influence the pool of C1 units available to the parallel H₄F pathway. | Methylene-H₄MPT dehydrogenase (MtdA). researchgate.net |
Broader Connections to One-Carbon Metabolism in Prokaryotes
5,10-Methylenetetrahydromethanopterin (5,10-CH2-H4MPT) is a central intermediate in the one-carbon (C1) metabolism of many prokaryotes, particularly in Archaea and a variety of methylotrophic bacteria. researchgate.net It is structurally and functionally related to 5,10-methylenetetrahydrofolate (5,10-CH2-H4F), the primary C1 carrier in most other organisms. The tetrahydromethanopterin (H4MPT) dependent pathway is crucial for processes ranging from energy generation (methanogenesis) to the assimilation of C1 compounds. In many prokaryotes, this pathway coexists and interacts with the tetrahydrofolate (H4F)-dependent C1 transfer system, creating a complex metabolic network for handling single-carbon units. nih.gov
Contribution to Carbon Fixation Mechanisms
While not a direct component of canonical carbon fixation cycles like the Calvin-Benson-Bassham (CBB) cycle, the H4MPT pathway plays a vital role in the carbon assimilation strategies of various non-photosynthetic prokaryotes. Its primary contribution is in the assimilation of reduced one-carbon compounds, a process central to methylotrophic metabolism.
In methylotrophic bacteria, such as Methylobacterium extorquens AM1, the H4MPT-dependent pathway is the main route for the oxidation of formaldehyde to formate. nih.govnih.gov This formate can then be channeled into central metabolism for assimilation. The process begins with the condensation of formaldehyde with H4MPT, catalyzed by formaldehyde-activating enzyme (Fae), to form 5,10-CH2-H4MPT. biorxiv.org Subsequent oxidation steps yield formate, which is then transferred to the H4F-dependent pathway to generate methylene-H4F, the C1 donor for the serine cycle. nih.gov The serine cycle is a key assimilatory pathway in these organisms, effectively fixing the carbon from C1 compounds into biomass. nih.gov Therefore, the H4MPT pathway acts as the crucial entry point for formaldehyde into the cell's assimilatory metabolism.
Furthermore, the H4MPT pathway is a core component of the reductive acetyl-CoA pathway (also known as the Wood-Ljungdahl pathway), one of the alternative carbon fixation routes found in bacteria and archaea. researchgate.netbyjus.com In this pathway, two molecules of CO2 are reduced and condensed to form acetyl-CoA. One CO2 molecule is reduced to a methyl group, a process involving a series of reactions on the H4MPT carrier, including the formation of 5,10-CH2-H4MPT. This methyl group is then transferred to coenzyme A, and combined with a second CO2 molecule (reduced to carbon monoxide) to form acetyl-CoA, a central building block for biosynthesis. The H4MPT branch of this pathway is considered ancestral and is widespread in Archaea. researchgate.net
| Pathway | Organism Type | Role of 5,10-CH2-H4MPT and H4MPT Pathway | Key Outcome |
|---|---|---|---|
| Serine Cycle (via H4MPT-linked oxidation) | Methylotrophic Bacteria (e.g., Methylobacterium extorquens AM1) | Oxidizes formaldehyde to formate, which is then used to generate methylene-H4F for the serine cycle. nih.gov | Assimilation of C1 compounds (e.g., methanol, formaldehyde) into biomass. nih.gov |
| Reductive Acetyl-CoA (Wood-Ljungdahl) Pathway | Acetogenic Bacteria, Methanogenic Archaea | Acts as the carrier for the reduction of CO2 to a methyl group, which is a key step in forming the acetyl moiety of acetyl-CoA. researchgate.net | Autotrophic fixation of CO2 into acetyl-CoA. byjus.com |
Interplay with Amino Acid and Nucleic Acid Biosynthesis (where H4MPT functions analogously to H4F)
In the vast majority of organisms, H4F is the exclusive coenzyme for transferring C1 units in the biosynthesis of essential molecules like purine (B94841) nucleotides, thymidine, and the amino acid methionine. researchgate.netnih.gov However, in certain prokaryotes, the H4MPT pathway exhibits fascinating interplay and sometimes analogous function with the H4F system in these anabolic processes.
The relationship between the H4MPT and H4F C1 pools can vary. In some anaerobic methanotrophic (ANME) archaea, a clear division of labor exists: H4MPT serves as the primary C1 carrier for catabolic processes (methane oxidation), while a separate H4F-dependent C1 pool, derived from serine, is dedicated to the biosynthesis of purines and thymidine. researchgate.net
Conversely, in other prokaryotes, the lines are more blurred, and H4MPT-dependent enzymes appear to substitute for their H4F-dependent counterparts in biosynthesis. For example, some ANME archaea lack the typical H4F-interacting enzymes and possess a version of serine hydroxymethyltransferase (GlyA) that appears to interact with H4MPT instead of H4F. researchgate.net This suggests a more direct role for H4MPT in generating C1 units for anabolic pathways from serine.
The C1 units carried by H4MPT can be transferred to the H4F pool, creating a crucial metabolic link. The formate produced from the H4MPT-dependent oxidation of formaldehyde in methylotrophs is subsequently activated on H4F to form 10-formyl-H4F, a precursor for purine biosynthesis. nih.govnih.gov This demonstrates an integrated system where H4MPT is essential for preparing C1 units for their ultimate use in H4F-dependent biosynthesis.
A notable example of a direct link to amino acid metabolism is found in the methanogen Methanocaldococcus jannaschii. In this organism, the F420-dependent 5,10-CH2-H4MPT reductase (Mer) also functions as a methylglyoxal (B44143) reductase. nih.gov Methylglyoxal is a required intermediate for the biosynthesis of aromatic amino acids in this archaeon, highlighting a direct enzymatic connection between the H4MPT pathway and amino acid synthesis. nih.gov
| Function | Tetrahydrofolate (H4F) Pathway | Tetrahydromethanopterin (H4MPT) Pathway | Interaction/Analogy |
|---|---|---|---|
| Primary C1 Source for Biosynthesis | Serine (via SHMT) generates 5,10-CH2-H4F. nih.gov | Formaldehyde (in methylotrophs); CO2 (in methanogens/acetogens). researchgate.netbiorxiv.org | In some ANME archaea, H4MPT-linked GlyA may generate C1 units from serine. researchgate.net |
| Purine Synthesis | Provides 10-formyl-H4F as the formyl donor. nih.gov | Indirectly, by providing formate which is then loaded onto H4F. nih.gov | H4MPT pathway feeds the H4F pathway for purine synthesis in methylotrophs. nih.govresearchgate.net |
| Thymidine Synthesis | Provides 5,10-CH2-H4F for the methylation of dUMP to dTMP. nih.gov | Generally not directly involved. | Biosynthesis relies on the H4F-C1 pool, which can be supplied by H4MPT-derived formate. researchgate.net |
| Methionine Synthesis | 5-methyl-H4F is the methyl donor for homocysteine methylation. nih.gov | Generally not directly involved. | Biosynthesis relies on the H4F-C1 pool. researchgate.net |
| Aromatic Amino Acid Synthesis | Not directly involved in the core pathway. | In M. jannaschii, 5,10-CH2-H4MPT reductase is involved in the metabolism of a precursor (methylglyoxal). nih.gov | Demonstrates a direct enzymatic link between the H4MPT pathway and an amino acid biosynthetic pathway. nih.gov |
Enzymology and Reaction Mechanisms of 5,10 Dimethylene Tetrahydromethanopterin Conversions
Key Enzymes Catalyzing Transformations of 5,10-Dimethylene Tetrahydromethanopterin
The core pathway for the interconversion of C1 units at the oxidation level of formaldehyde (B43269) involves four key enzymes that catalyze the formation, dehydrogenation, and reduction of 5,10-methylene-H4MPT.
The Formaldehyde-Activating Enzyme (Fae) catalyzes the initial step in the incorporation of formaldehyde into the H4MPT-linked C1 metabolic pathway. This enzyme facilitates the condensation of formaldehyde with H4MPT to form 5,10-methylene-H4MPT. nih.govyoutube.com While this reaction can occur spontaneously, Fae significantly accelerates the rate of this condensation, a crucial function for organisms that generate formaldehyde as a metabolic intermediate. nih.govyoutube.com
In methylotrophic bacteria such as Methylobacterium extorquens AM1, Fae is essential for growth on methanol (B129727) and plays a role in formaldehyde detoxification. nih.gov The enzyme from M. extorquens AM1 is a homotrimeric protein with a subunit molecular mass of approximately 18 kDa. researchgate.net Structural studies have revealed that methylene-H4MPT binds in an "S"-shaped conformation within a cleft formed between adjacent subunits of the Fae homopentamer. researchgate.net The catalytic mechanism is proposed to involve a conserved histidine residue (His22) that acts as an acid catalyst. researchgate.net
Kinetic parameters for Fae from Methanosarcina barkeri have been determined, showing an apparent Vmax of 13 U/mg of protein, with apparent Km values of 30 µM for H4MPT and 0.1 mM for formaldehyde. nih.gov
| Enzyme Source | Substrate | Apparent K_m | Apparent V_max (U/mg) |
|---|---|---|---|
| Methanosarcina barkeri | Tetrahydromethanopterin (H4MPT) | 30 µM | 13 |
| Formaldehyde | 0.1 mM |
Methylene-tetrahydromethanopterin dehydrogenase (Mtd) catalyzes the reversible oxidation of 5,10-methylene-H4MPT to 5,10-methenyl-H4MPT+, a key step in the pathway. nih.govnih.govpnas.org This reaction is dependent on the coenzyme F420, which acts as the electron acceptor. nih.gov The systematic name for this enzyme is 5,10-methylenetetrahydromethanopterin:coenzyme-F420 oxidoreductase. nih.gov
The enzyme has been characterized from various methanogenic archaea, including Methanobacterium thermoautotrophicum and Methanopyrus kandleri. wikipedia.org Structural studies of Mtd from M. kandleri reveal a homohexameric protein complex organized as a trimer of dimers. wikipedia.org The active site is located in a crevice between the domains of one subunit, where the isoalloxazine ring of F420 and the pterin (B48896) ring of methylene-H4MPT are positioned for direct hydride transfer. wikipedia.org
Kinetic data for Mtd from different organisms show variability in their affinities for substrates and cofactors. For instance, novel Mtd enzymes (MtdC) have been identified with high affinities for methylene-H4MPT and NADP. biorxiv.org
| Enzyme | Source | Substrate | K_m (mM) | Cofactor | K_m (mM) | V_max (U/mg) | V_max/K_m |
|---|---|---|---|---|---|---|---|
| MtdA | M. extorquens | Methylene-H4MPT | 0.03 | NADP | 0.08 | 140 | 4,667 |
| MtdB | M. extorquens | Methylene-H4MPT | 0.04 | NAD | 0.14 | 150 | 3,750 |
| MtdC | Gemmata sp. | Methylene-H4MPT | 0.02 | NADP | 0.03 | 120 | 6,000 |
Methenyl-tetrahydromethanopterin cyclohydrolase (Mch) catalyzes the reversible hydrolysis of 5,10-methenyl-H4MPT+ to 5-formyl-H4MPT. researchgate.netsemanticscholar.org This enzyme belongs to the family of hydrolases, specifically those acting on carbon-nitrogen bonds in cyclic amidines. semanticscholar.org The systematic name of this enzyme class is 5,10-methenyltetrahydromethanopterin 10-hydrolase (decyclizing).
Mch has been studied in various archaea, including Methanobacterium thermoautotrophicum and Archaeoglobus fulgidus. researchgate.netsemanticscholar.org The crystal structure of Mch from A. fulgidus shows a homotrimeric enzyme. researchgate.net The active site is located in an interdomain pocket, where conserved residues Arg183 and Glu186 play crucial catalytic roles. researchgate.net
The enzymatic reaction is pH-dependent, and the equilibrium of the reaction is influenced by the buffer composition. semanticscholar.org Studies have shown that the enzymatic hydrolysis yields N5-formyl-H4MPT, whereas non-enzymatic hydrolysis can produce N10-formyl-H4MPT. semanticscholar.org
Methylene-tetrahydromethanopterin reductase (Mer) catalyzes the reversible reduction of 5,10-methylene-H4MPT to 5-methyl-H4MPT, utilizing the reduced coenzyme F420 (F420H2) as the electron donor. nih.gov This reaction is a critical step in methanogenesis from CO2.
Mer is found in methanogenic and sulfate-reducing archaea. nih.gov The enzyme is a member of the bacterial luciferase family and possesses a TIM-barrel fold. nih.gov Crystal structures of Mer from several methanogens have been determined, revealing the binding site for coenzyme F420. nih.gov The reaction proceeds via a ternary complex mechanism, involving the direct transfer of a hydride from F420H2 to the methylene (B1212753) group of H4MPT.
The enzymes involved in this compound conversions can be associated with other enzymes and form multienzyme complexes to enhance catalytic efficiency and channel intermediates.
Formylmethanofuran (B1241027):tetrahydromethanopterin formyltransferase (Ftr): This enzyme catalyzes the transfer of a formyl group from formylmethanofuran to H4MPT, an initial step in the C1 pathway leading to the formation of methenyl-H4MPT+. In some methylotrophic bacteria, Ftr is part of a larger formyltransferase/hydrolase complex (Fhc), which is involved in the generation of formate (B1220265) from formyl-H4MPT. This complex facilitates the shuttling of one-carbon units between active sites.
N5-methyl-tetrahydromethanopterin:coenzyme M methyltransferase (Mtr): This is a large, membrane-bound multienzyme complex that plays a crucial role in the final steps of methanogenesis. researchgate.net The Mtr complex catalyzes the transfer of the methyl group from 5-methyl-H4MPT to coenzyme M. researchgate.net This reaction is coupled to the translocation of sodium ions across the membrane, thus conserving energy. The complex is composed of eight different subunits (MtrA-H). researchgate.net
Detailed Catalytic Mechanisms
The enzymes that transform this compound employ distinct and intricate catalytic mechanisms to facilitate the precise chemical conversions required for C1 metabolism.
The catalytic cycle of Formaldehyde-Activating Enzyme (Fae) involves a nucleophilic attack by the N5 of tetrahydromethanopterin on the carbon of formaldehyde. A key, strictly conserved histidine residue (His A22) is proposed to act as an acid catalyst in this reaction, facilitating the activation of formaldehyde and the subsequent formation of the methylene bridge. researchgate.net The reaction can be broken down into a nucleophilic addition followed by a nucleophilic substitution process. researchgate.net
The mechanism of Methylene-Tetrahydromethanopterin Dehydrogenase (Mtd) centers on a direct hydride transfer between the C1 unit of methylene-H4MPT and coenzyme F420. Structural analyses have shown that the substrates bind in a face-to-face arrangement within the active site cleft, which ensures an efficient transfer of the hydride ion between their respective reactive carbon atoms. wikipedia.org
The catalytic mechanism of Methenyl-Tetrahydromethanopterin Cyclohydrolase (Mch) has been elucidated through structural and kinetic studies. A conserved glutamate (B1630785) residue (Glu186) acts as a general base, activating a water molecule for a nucleophilic attack on the methenyl bridge of methenyl-H4MPT+. researchgate.net A conserved arginine residue (Arg183) is crucial for influencing the pKa of Glu186 and stabilizing the transition state through its positive charge. researchgate.net Glu186 also appears to play a role in product specificity by protonating the N10 of H4MPT, making it a better leaving group and leading to the formation of N5-formyl-H4MPT. researchgate.net
Methylene-Tetrahydromethanopterin Reductase (Mer) operates via a ternary complex mechanism. This involves the simultaneous binding of both substrates, 5,10-methylene-H4MPT and reduced coenzyme F420 (F420H2), to the enzyme's active site. A direct hydride transfer then occurs from F420H2 to the methylene carbon of H4MPT, resulting in the formation of 5-methyl-H4MPT and oxidized F420.
Mechanistic Insights into Hydride Transfer Reactions
The conversion of 5,10-methylenetetrahydromethanopterin (CH₂=H₄MPT) to its oxidized form, 5,10-methenyltetrahydromethanopterin (CH≡H₄MPT⁺), and its reduced form, 5-methyltetrahydromethanopterin (CH₃-H₄MPT), involves stereospecific hydride transfer reactions catalyzed by a distinct set of dehydrogenases and reductases. A striking feature of these enzymatic reactions is their consistent stereoselectivity, which contrasts sharply with non-enzymatic reductions. nih.govasm.org
Enzymatic hydride transfer reactions involving the N⁵,N¹⁰-imidazolidine bridge of CH₂=H₄MPT consistently occur on the Re face of the ring when it functions as a hydride acceptor. nih.govasm.org Conversely, when CH₂=H₄MPT acts as a hydride donor, the pro-R hydrogen is stereospecifically removed. oup.com This enzymatic preference for the Re face is a conserved feature across different classes of these dehydrogenases. wikipedia.org In non-enzymatic reactions, such as the reduction of CH≡H₄MPT⁺ with sodium borohydride, the hydride is added with near-absolute selectivity to the opposite, Si face. nih.govasm.org Computational studies suggest that this difference arises from intrinsic structural features of the pterin ring system; structural strain within the molecule promotes the Si pathway in the absence of an enzyme, making the intrinsic rigidity a dominant factor over the nature of the hydride donor. nih.govasm.org
In F₄₂₀-dependent methylenetetrahydromethanopterin dehydrogenase (Mtd), the crystal structure reveals a direct hydride transfer mechanism. nih.govpnas.org The substrates, CH≡H₄MPT⁺ and the reduced coenzyme F₄₂₀ (F₄₂₀H₂), bind in a face-to-face arrangement within a cleft in the active site. nih.govpnas.org This precise positioning facilitates a direct hydride transfer between C14a of the pterin derivative and C5 of the deazaflavin ring of F₄₂₀. nih.govpnas.org The enzyme scaffold itself undergoes no significant conformational change upon substrate binding but instead forces the substrates into optimal conformations for efficient catalysis. nih.govpnas.org
A similar principle of enzyme-induced substrate optimization is observed in the NADP-dependent methylenetetrahydromethanopterin dehydrogenase (MtdA). psu.edu This enzyme operates via a "compression-driven" hydride transfer mechanism. psu.edu The binding of both NADP⁺ and CH₂=H₄MPT induces a significant conformational change in the enzyme, characterized by a 15° rotation of the NADP-binding domain relative to the pterin-binding domain. psu.edu This "domain closure" compresses the bulky substrates, tilting the imidazolidine (B613845) group of CH₂=H₄MPT to optimize the geometry for hydride transfer to the nicotinamide (B372718) ring of NADP⁺. psu.edu Structural analysis of the MtdA complex with NADP⁺ and CH≡H₄MPT⁺ revealed an exceptionally short distance of 2.5 Å between the nicotinamide-C4 and imidazoline-C14a, highlighting the strong pressure exerted by the enzyme to facilitate the reaction. psu.edu This concept of compression-driven catalysis, potentially involving quantum mechanical tunneling, is a key feature of H₄MPT-dependent enzymes. psu.edu
Roles of Specific Amino Acid Residues in Active Sites
The catalytic activity and substrate specificity of enzymes that convert 5,10-methylenetetrahydromethanopterin are dictated by the precise arrangement of amino acid residues within their active sites. These residues are crucial for substrate binding, orientation, and the facilitation of catalysis.
In the iron-sulfur cluster-free hydrogenase (Hmd), which catalyzes the reduction of CH≡H₄MPT⁺ with H₂, the active site is defined by the unique iron-guanylylpyridinol (FeGP) cofactor. A conserved cysteine residue (Cys176 in Methanocaldococcus jannaschii) provides a critical sulfur ligand to the iron atom of this cofactor. researchgate.net Computational analyses have identified a cluster of residues—H174, C176, T177, and H201—as being functionally important. researchgate.net Additionally, a putative proton relay network, essential for the heterolytic cleavage of H₂, is proposed to begin with His14 and Glu207, which are positioned to shuttle protons away from the active site. wikipedia.org Lys150 has been implicated in the incorporation of the FeGP cofactor into the apoenzyme, suggesting a role in enzyme maturation.
For F₄₂₀-dependent methylenetetrahydromethanopterin reductase (Mer), which reduces CH₂=H₄MPT to CH₃-H₄MPT, structural studies have identified key residues involved in pterin binding. asm.org A conserved catalytic glutamate residue is essential for the mechanism, which is proposed to proceed through a 5-iminium cation intermediate. asm.org Other residues, including Asp96, Gln178, and Glu6, are positioned to interact with and orient the pterin portion of the substrate, ensuring proper positioning for hydride transfer from the F₄₂₀H₂ cofactor. asm.org
The binding of CH₂=H₄MPT has been visualized in several H₄MPT-dependent enzymes, revealing common interaction motifs. nih.gov The substrate typically adopts an "S"-shaped conformation, held in place by a combination of hydrogen bonds, π-π stacking interactions, and van der Waals forces. nih.govnih.gov For instance, in the formaldehyde-activating enzyme (Fae), the pterin derivative is bound in a cleft between two subunits, with a Gln88 residue undergoing a side-chain inversion upon binding. nih.gov In MtdA and Mtd, the substrate is similarly cradled in the active site, positioned for interaction with NADP⁺ and F₄₂₀, respectively. nih.gov
Involvement of Cofactors (NADP⁺, F₄₂₀, Fe-Guanylylpyridinol) in Enzymatic Activity
The enzymatic conversions of 5,10-methylenetetrahydromethanopterin are critically dependent on a specific set of cofactors that act as hydride carriers or catalytic centers.
NADP⁺ (Nicotinamide Adenine Dinucleotide Phosphate) : In methylotrophic bacteria like Methylorubrum extorquens AM1, the oxidation of CH₂=H₄MPT to CH≡H₄MPT⁺ is catalyzed by an NADP⁺-dependent dehydrogenase (MtdA). wikipedia.orgresearchgate.net NADP⁺ serves as the hydride acceptor in this reaction. psu.edu The redox potential of the CH≡H₄MPT⁺/CH₂=H₄MPT couple is approximately -390 mV, which is significantly more negative than the NADP⁺/NADPH couple (-320 mV). wikipedia.org This large potential difference makes the dehydrogenation of CH₂=H₄MPT with NADP⁺ a thermodynamically favorable and essentially irreversible reaction, driving the oxidative pathway forward. wikipedia.orgresearchgate.net
F₄₂₀ : In most methanogenic archaea, the interconversion of CH₂=H₄MPT and CH≡H₄MPT⁺ is mediated by a dehydrogenase that utilizes coenzyme F₄₂₀, a 5-deazaflavin derivative. nih.gov F₄₂₀ has a redox potential of about -360 mV, which is more negative than that of NADP⁺ and better matched to the CH≡H₄MPT⁺/CH₂=H₄MPT couple, allowing the reaction to be readily reversible under physiological conditions. wikipedia.orgnih.gov F₄₂₀ also serves as the hydride donor for F₄₂₀-dependent methylenetetrahydromethanopterin reductase (Mer), which catalyzes the reduction of CH₂=H₄MPT to CH₃-H₄MPT. researchgate.netnih.gov The hydride transfer from reduced F₄₂₀ (F₄₂₀H₂) to CH₂=H₄MPT occurs with Si-face specificity with respect to the C5 atom of F₄₂₀. nih.gov
Fe-Guanylylpyridinol (FeGP) : The H₂-forming methylenetetrahydromethanopterin dehydrogenase, also known as [Fe]-hydrogenase (Hmd), contains a unique iron-containing prosthetic group called the Fe-Guanylylpyridinol (FeGP) cofactor. nih.govuniprot.org This cofactor is the catalytic heart of the enzyme, responsible for the heterolytic cleavage of molecular hydrogen (H₂). nih.govuniprot.org The FeGP cofactor features a low-spin Fe(II) ion coordinated by two carbon monoxide (CO) molecules, a cysteine sulfur from the protein, and a bidentate ligand comprised of an acyl carbon and the nitrogen of a pyridinol ring. nih.govnih.govuniprot.org This organometallic structure facilitates the binding of H₂ and the subsequent transfer of a hydride ion to CH≡H₄MPT⁺. nih.govuniprot.org The biosynthesis of this complex cofactor is an intricate process involving multiple enzymes (Hcg proteins) and precursors derived from acetate (B1210297), pyruvate, L-methionine, and CO₂. nih.govresearchgate.net
Enzyme Kinetics and Substrate Specificity Studies
Kinetic Characterization of H₄MPT-Dependent Enzymes
A study comparing different classes of NADP-dependent methylene-H₄MPT dehydrogenases (MtdA, MtdB, and MtdC) revealed distinct kinetic properties, suggesting functional diversification. The data highlights differences in their affinities for both the pterin substrate and the NADP⁺ cofactor, as well as their maximum reaction velocities.
| Enzyme | Source | Substrate | Kₘ (mM) for Substrate | Cofactor | Kₘ (mM) for Cofactor | Vₘₐₓ (U mg⁻¹) | Vₘₐₓ/Kₘ (Substrate) |
| MtdA | M. extorquens | Methylene-H₄MPT | 0.03 | NADP | 0.08 | 413 | 13767 |
| MtdA | M. extorquens | Methylene-H₄F | 0.11 | NADP | 0.08 | 26 | 236 |
| MtdB | M. extorquens | Methylene-H₄MPT | 0.03 | NADP | 0.01 | 114 | 3800 |
| MtdC | Gemmata sp. | Methylene-H₄MPT | 0.007 | NADP | 0.004 | 120 | 17143 |
| MtdC | Gemmata sp. | Methylene-H₄F | 0.06 | NADP | 0.004 | 0.7 | 12 |
| MtdC | Environmental DNA | Methylene-H₄MPT | 0.01 | NADP | 0.003 | 110 | 11000 |
| MtdC | Environmental DNA | Methylene-H₄F | 0.07 | NADP | 0.003 | 0.6 | 9 |
| Data adapted from Vorholt et al. (1998) and Kountourakis et al. (2016). psu.edu |
The novel MtdC enzymes, for example, show a significantly higher affinity (lower Kₘ) for both methylene-H₄MPT and NADP⁺ compared to MtdA and MtdB, although their maximum velocities are lower than that of MtdA. psu.edu This suggests they are highly efficient at low substrate concentrations.
Substrate Channelling and Allosteric Regulation within Complexes
Metabolic pathways are often organized into multi-enzyme complexes to increase efficiency and control metabolic flux. One mechanism to achieve this is substrate channeling, where the product of one enzyme is directly transferred to the active site of the next enzyme in the pathway without equilibrating with the bulk solvent.
While multi-enzyme complexes are a hallmark of one-carbon metabolism, specific examples of allosteric regulation for the enzymes directly converting 5,10-methylenetetrahydromethanopterin have not been extensively documented. Allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity, is a common strategy for feedback inhibition and metabolic control. uniprot.org In the broader context of one-carbon metabolism, enzymes such as those in the shikimate pathway are known to be under tight allosteric control. However, for the dehydrogenases and reductases acting on CH₂=H₄MPT, regulation appears to be primarily controlled at the level of substrate and cofactor availability and potentially through the formation of larger metabolic complexes, rather than through characterized allosteric effectors.
Biosynthesis and Genetic Regulation of Tetrahydromethanopterin System
Biosynthetic Pathways of Tetrahydromethanopterin (H4MPT)
The de novo synthesis of H4MPT is a complex, multi-step enzymatic process that transforms a common precursor into the final tetrahydromethanopterin molecule.
The biosynthesis of H4MPT commences with the precursor molecule Guanosine triphosphate (GTP). ontosight.ai A series of enzymatic reactions then systematically modify this precursor to construct the intricate structure of H4MPT. While the complete pathway is still under investigation in all organisms, key enzymatic steps have been elucidated.
The initial phase of the pathway involves the conversion of GTP to 7,8-dihydroneopterin (B1664191) 3'-triphosphate, a reaction catalyzed by the enzyme GTP cyclohydrolase . ontosight.ai Subsequent enzymatic transformations lead to the formation of 7,8-dihydro-6-hydroxymethylpterin. The pathway then diverges in different organisms, but ultimately leads to the formation of 7,8-dihydromethanopterin (H2MPT). The final step in the core biosynthesis is the reduction of H2MPT to the active coenzyme, 5,6,7,8-tetrahydromethanopterin (H4MPT), a reaction catalyzed by methanopterin reductase . ontosight.ai
The table below summarizes the key enzymes and their roles in the H4MPT biosynthetic pathway.
| Enzyme | Function |
| GTP cyclohydrolase | Catalyzes the initial conversion of GTP to 7,8-dihydroneopterin 3'-triphosphate. ontosight.ai |
| Methanopterin synthase | Involved in the conversion of 7,8-dihydroneopterin 3'-triphosphate to H2MPT. ontosight.ai |
| 7,8-dihydroneopterin aldolase | An enzyme involved in the biosynthesis of the pterin (B48896) portion of methanopterin. researchgate.net |
| Methanopterin reductase | Catalyzes the final reduction of 7,8-dihydromethanopterin (H2MPT) to 5,6,7,8-tetrahydromethanopterin (H4MPT). ontosight.ai |
A distinctive feature of the H4MPT molecule is the presence of methyl groups at the C-7 and C-9 positions of the pterin ring. researchgate.net The installation of these methyl groups on unreactive carbon centers is a chemically challenging reaction catalyzed by a specific class of enzymes known as Radical S-Adenosylmethionine (SAM) enzymes. researchgate.netnih.gov
In the methanogen Methanocaldococcus jannaschii, the enzyme encoded by the gene MJ0619 has been identified as a radical SAM methylase involved in H4MPT biosynthesis. nih.govvt.edu This enzyme is proposed to catalyze the methylation at both the C-7 and C-9 positions of a pterin intermediate, likely 7,8-dihydro-6-hydroxymethylpterin. nih.govvt.edu
The mechanism of these radical SAM methylases is noteworthy. Instead of directly using S-adenosylmethionine as the methyl donor for the pterin ring, evidence suggests that the methyl group is derived from 5,10-methylenetetrahydrofolate . nih.gov The radical SAM enzyme utilizes SAM to generate a 5'-deoxyadenosyl radical, which then initiates a radical-mediated methylation cascade. nih.govnih.gov This unique mechanism highlights the intricate interplay of cofactors in these biosynthetic pathways. The enzyme MJ0619 contains two canonical CX3CX2C radical SAM motifs, suggesting distinct roles for each in the sequential methylation events. nih.govvt.edu
Genomic Organization of Genes Encoding H4MPT-Related Enzymes
The genes encoding the enzymes for H4MPT biosynthesis and its subsequent utilization in one-carbon metabolism are often found clustered together on the chromosome in both archaea and bacteria. researchgate.netnih.gov This genomic organization into operons facilitates the coordinated expression of the necessary proteins for the entire pathway.
In methylotrophic bacteria such as Methylobacterium extorquens, genes for H4MPT biosynthesis are located in an "archaeal-like" gene cluster. researchgate.net This cluster includes genes for key biosynthetic enzymes like β-ribofuranosylaminobenzene 5′-phosphate synthase (mptG) and dihydromethanopterin reductase, alongside genes involved in the C1 transfer reactions that utilize H4MPT. researchgate.netnih.gov
Similarly, in methanogenic archaea, genes for H4MPT biosynthesis are frequently found in close proximity to genes involved in methanogenesis. nih.gov For instance, in Methanothermobacter, a significant number of the genes required for the synthesis of methanogenic coenzymes, including H4MPT, are organized in specific gene clusters. nih.gov The table below lists some of the key genes involved in H4MPT biosynthesis and their genomic context.
| Gene | Encoded Enzyme/Protein | Genomic Context |
| mptG | β-ribofuranosylaminobenzene 5′-phosphate synthase | Often found in H4MPT biosynthesis gene clusters in bacteria and archaea. researchgate.netnih.gov |
| MJ0619 | Radical SAM methylase | Located in the genome of Methanocaldococcus jannaschii. researchgate.netnih.gov |
| dmrA | Dihydromethanopterin reductase | Identified in a gene cluster for C1 metabolism in Methylobacterium extorquens. nih.gov |
Transcriptional and Post-Translational Regulatory Mechanisms
The biosynthesis of H4MPT is a tightly regulated process to ensure that the cellular pool of this essential coenzyme meets the metabolic demands of the organism. This regulation occurs at both the transcriptional and post-translational levels.
Transcriptional regulation of methanogenic pathways in archaea involves a complex interplay of transcription factors and environmental signals. nih.govescholarship.org While specific transcriptional regulators for the entire H4MPT biosynthetic pathway are still being fully elucidated, it is known that the expression of genes involved in methanogenesis is responsive to factors such as substrate availability. escholarship.org In Methanosarcina acetivorans, a large number of transcription factors, including members of the ArsR family, act as both activators and repressors of genes involved in methanogenic metabolism. escholarship.org
Post-translational regulation provides a more immediate and fine-tuned control over the activity of biosynthetic enzymes. A notable example of post-translational regulation in the H4MPT system has been observed in Methylobacterium extorquens. In this bacterium, methenyl-dephosphotetrahydromethanopterin , an early intermediate in the methanol (B129727) oxidation pathway, acts as a reversible inhibitor of the enzyme methylene-H4MPT dehydrogenase (MtdA). This inhibition serves as a non-transcriptional regulatory mechanism to control the flux of one-carbon units and prevent the accumulation of the toxic intermediate formaldehyde (B43269) during metabolic shifts.
Structural Biology and Advanced Biophysical Investigations
Three-Dimensional Structures of 5,10-Dimethylene Tetrahydromethanopterin in Enzyme Complexes
High-resolution structural data from X-ray crystallography have been instrumental in elucidating the binding modes and catalytic mechanisms of enzymes that utilize tetrahydromethanopterin (H₄MPT) and its derivatives.
The atomic-level architecture of several key enzymes in complex with H₄MPT or its derivatives has been successfully determined, providing a static yet insightful snapshot of enzyme-ligand interactions.
Formaldehyde-activating enzyme (Fae): The structure of the homopentameric Fae from Methylobacterium extorquens AM1 has been solved at high resolution, both in its apo form and in complex with methylene-H₄MPT. usra.edunih.gov This was a pivotal study as it provided the first detailed view of how H₄MPT is bound by an enzyme. usra.edu The ligand is situated in a cleft formed between two adjacent subunits of the pentamer. usra.edunih.gov
NADP-dependent methylene-H₄MPT dehydrogenase (MtdA): The crystal structure of MtdA, also from M. extorquens AM1, has been determined at 1.9 Å resolution with and without its cosubstrate NADP⁺ bound. researchgate.net This homotrimeric enzyme features an α,β fold, and the active site is located in a large crevice formed by two domains of one subunit and one domain from an adjacent subunit. researchgate.net While the structure with CH₂=H₄MPT has not been determined directly, the ligand has been successfully modeled into the active site cleft. researchgate.net
[Fe]-hydrogenase (Hmd, HmdII): Hmd is an iron-sulfur cluster-free hydrogenase that catalyzes the reversible hydrogenation of methenyl-H₄MPT⁺ to methylene-H₄MPT. nih.govwikipedia.org Crystal structures of Hmd in a closed, active conformation with its substrate bound have revealed the proximity of the iron-guanylylpyridinol (FeGP) cofactor and the methenyl-H₄MPT⁺ substrate. nih.govnih.gov A bacterial paralog, HmdII, has also been structurally characterized, showing how it recognizes tetrahydrofolate, a related C1-carrier. nih.gov
The Protein Data Bank (PDB) houses the structural data for these and related enzymes, providing a valuable resource for structural biologists.
| Enzyme | Organism | Ligand(s) | PDB Code(s) | Resolution (Å) |
|---|---|---|---|---|
| Formaldehyde-activating enzyme (Fae) | Methylobacterium extorquens AM1 | Methylene-H₄MPT | 1Y60 | 1.90 |
| NADP-dependent methylene-H₄MPT dehydrogenase (MtdA) | Methylobacterium extorquens AM1 | NADP⁺ | 1LUA, 1LU9 | 1.90 |
| F420-dependent methylenetetrahydromethanopterin dehydrogenase (Mtd) | Methanopyrus kandleri | Methylene-H₄MPT | 3IQE | 2.10 |
| [Fe]-hydrogenase (Hmd) | Methanocaldococcus jannaschii | Methenyl-H₄MPT⁺ | 6HAV | 1.06 |
The binding of CH₂=H₄MPT to its target enzymes is a highly specific process that often induces significant conformational changes in both the ligand and the protein.
In the Fae-CH₂=H₄MPT complex, the ligand adopts a distinct "S"-shaped conformation. usra.edunih.govnih.gov This binding is accompanied by substantial rearrangements of amino acid side chains, with movements of up to 5 Å observed. usra.edunih.gov These changes lead to a stiffening of the C-terminal arm of the protein, the creation of a new hydrophobic cluster, and a notable inversion of the amide side chain of residue Gln88. usra.edunih.gov Furthermore, the CH₂=H₄MPT molecule itself is altered upon binding; it displays a characteristic kink of 70° between its tetrahydropyrazine and imidazolidine (B613845) rings, which is significantly more pronounced than the 50° kink observed for the free molecule in solution. usra.edunih.govnih.gov
In the case of Hmd, the enzyme transitions between an open and a closed conformation. nih.gov In the closed state, the FeGP cofactor and the bound substrate are brought into close proximity, facilitating multiple contacts that are essential for catalysis. nih.govnih.gov These ligand-induced conformational shifts are a common theme in enzyme function, ensuring the precise alignment of catalytic residues and substrates. nih.govnih.govmsu.edu
The high specificity of enzymes for H₄MPT derivatives over the structurally similar tetrahydrofolate (H₄F) is dictated by the precise architecture of their active sites. researchgate.net The shape, size, and chemical environment of the binding pocket are tailored to accommodate the unique structural features of H₄MPT. wiley.comyoutube.com
In Fae, the catalytic mechanism for the formation of methylene-H₄MPT from formaldehyde (B43269) and H₄MPT involves a key histidine residue (His22) acting as an acid catalyst. usra.edunih.govnih.gov The crystal structure reveals the positioning of this residue relative to the substrates, supporting its proposed role in the reaction.
For MtdA, modeling studies have identified crucial active site residues such as Phe18, Lys256, His260, and Thr102 that are predicted to interact with the methylene-H₄MPT substrate. researchgate.net The structural differences in this active site compared to H₄F-dependent dehydrogenases provide a molecular basis for its substrate preference. researchgate.net
In Hmd, the atomic-resolution structure of the substrate-bound closed form provides a detailed blueprint for the catalytic reaction. nih.gov The precise arrangement of the FeGP cofactor and the methenyl-H₄MPT⁺ substrate within the active site allows for the efficient and stereospecific transfer of a hydride from H₂. wikipedia.orgnih.gov
Spectroscopic Characterization of this compound and its Complexes
While crystallography provides a static picture, spectroscopic techniques offer dynamic insights into the structure, environment, and interactions of CH₂=H₄MPT and its enzyme complexes in solution.
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing molecular vibrations within a sample. msu.eduwiley.comvscht.cz The vibrational spectrum of a molecule serves as a unique fingerprint, allowing for its identification. msu.edu Fourier transform infrared (FT-IR) spectroscopy has been employed to characterize various pterin (B48896) compounds, which are the core heterocyclic structures of H₄MPT. usra.eduresearchgate.net
In the context of H₄MPT-related enzymes, FT-IR has been instrumental in studying the active site of the iron-sulfur-cluster-free hydrogenase (Hmd). acs.org These studies revealed two distinct absorption bands at 2011 and 1944 cm⁻¹, which were identified as the stretching frequencies of two carbon monoxide (CO) molecules bound to the single iron atom in the enzyme's active site. acs.org This finding was crucial in understanding the nature of the novel iron-containing cofactor. Further investigations using Nuclear Resonance Vibrational Spectroscopy (NRVS), a technique sensitive to the vibrations of specific isotopes like ⁵⁷Fe, have provided deeper insights into the dynamics of the Fe site in Hmd. nih.govacs.org These studies help to interpret the changes in the vibrational spectra upon substrate binding. nih.gov
A variety of other sophisticated spectroscopic methods have been applied to study H₄MPT, its derivatives, and their interactions with enzymes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR have been vital in the initial structural elucidation of H₄MPT and its C1 derivatives, including methylene-H₄MPT. ijs.si NMR can provide detailed information about the chemical environment and connectivity of atoms within a molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry was used to determine the precise molecular formula of methylene-H₄MPT. ijs.si More recently, techniques like matrix-assisted laser desorption ionization time-of-flight (MALDI/TOF) mass spectrometry have been used to analyze the methenyl derivatives of H₄MPT. nih.gov Chemical crosslinking coupled with mass spectrometry is another powerful tool to probe protein conformations and interactions within large complexes. uw.edu
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is routinely used to characterize pterin compounds, which typically show characteristic absorption peaks. usra.eduresearchgate.net It is also a valuable tool for monitoring enzyme kinetics. For instance, the Hmd-catalyzed formation of methenyl-H₄MPT⁺ can be followed photometrically by observing the increase in absorbance at 336 nm. nih.govacs.org
Fluorescence Spectroscopy: Pterin derivatives are often fluorescent, and this property can be exploited to study their binding to proteins and changes in their local environment. researchgate.netnih.govnih.gov The fluorescence of tryptophan residues in proteins can also be quenched or shifted upon ligand binding, providing another means to study these interactions. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins. It has been used to detect conformational changes in enzymes upon the binding of metal ions or other ligands, providing evidence for induced-fit mechanisms. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study species with unpaired electrons, such as metal centers in enzymes or organic radicals. It has been instrumental in characterizing the novel [4Fe-4S]³⁺ cluster in heterodisulfide reductase and its direct interaction with the coenzyme M substrate, a thiol coenzyme involved in methanogenesis. researchgate.net
| Technique | Application | Key Findings/Information Obtained |
|---|---|---|
| Infrared (IR) Spectroscopy | Characterization of pterins; Probing the active site of Hmd | Identification of functional groups; Detection of CO ligands bound to the active site iron in Hmd. acs.org |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of H₄MPT derivatives | Provided initial evidence for the structure of methylene-H₄MPT. ijs.si |
| Mass Spectrometry (MS) | Determination of molecular formulas; Analysis of H₄MPT derivatives | Confirmed the molecular formula of methylene-H₄MPT. ijs.si |
| UV-Visible (UV-Vis) Spectroscopy | Characterization of pterins; Enzyme kinetics | Monitored the formation of methenyl-H₄MPT⁺ in Hmd assays. nih.govacs.org |
| Fluorescence Spectroscopy | Studying ligand binding and environmental changes | Pterins exhibit fluorescence that can be modulated by their environment. nih.govnih.gov |
| Circular Dichroism (CD) | Studying protein conformational changes | Detects changes in protein secondary structure upon ligand binding. mdpi.com |
| Electron Paramagnetic Resonance (EPR) | Characterization of paramagnetic centers | Characterized iron-sulfur clusters and their interaction with substrates in related enzyme systems. researchgate.net |
Ecological Distribution, Comparative Genomics, and Evolutionary Biology
Phylogenetic Distribution across Microbial Domains
The one-carbon (C1) carrier 5,10-methylenetetrahydromethanopterin (CH₂=H₄MPT) is a crucial intermediate in the metabolism of C1 compounds across diverse microbial lineages. Its distribution highlights distinct evolutionary strategies for C1 metabolism.
Occurrence in Methanogenic Archaea
5,10-Methylenetetrahydromethanopterin is a central C1 carrier in the process of methanogenesis. acs.org In these strictly anaerobic archaea, it is a key intermediate in the pathway that reduces carbon dioxide to methane (B114726). The enzyme 5,10-methylenetetrahydromethanopterin reductase, which is dependent on the electron carrier coenzyme F420, catalyzes the reduction of 5,10-methylenetetrahydromethanopterin to 5-methyltetrahydromethanopterin. nih.gov This reaction is a critical step in the carbon flow towards methane formation. The enzymes involved in the interconversion of C1 units bound to tetrahydromethanopterin (H₄MPT), such as methylenetetrahydromethanopterin dehydrogenase and reductase, have been extensively studied in various methanogens, including Methanobacterium thermoautotrophicum and Methanosarcina barkeri. nih.govnih.gov The membrane-bound N⁵-methyltetrahydromethanopterin:coenzyme M methyltransferase complex is essential in all methanogenic archaea, highlighting the central role of the H₄MPT pathway. researchgate.net
Presence in Methylotrophic Bacteria (e.g., Methylobacterium extorquens)
While initially thought to be exclusive to archaea, the H₄MPT-dependent pathway for formaldehyde (B43269) oxidation has been identified in methylotrophic bacteria like Methylobacterium extorquens. nih.govwikipedia.org This bacterium utilizes methanol (B129727) as its primary carbon and energy source, which is oxidized to formaldehyde. plos.org The subsequent oxidation of formaldehyde to formate (B1220265) proceeds through a pathway involving dephosphotetrahydromethanopterin (dH₄MPT), an analog of H₄MPT. nih.gov M. extorquens possesses an NADP-dependent methylene (B1212753) H₄MPT dehydrogenase, which is distinct from the coenzyme F420-dependent enzymes found in archaea. nih.gov This bacterium contains two key dehydrogenases, MtdA and MtdB, that can utilize methylene-dH₄MPT. nih.gov The presence of this pathway is considered a defining feature of methylotrophic metabolism in these organisms. wikipedia.org
Identification in Sulfate-Reducing Archaea
The H₄MPT pathway is not limited to methanogens within the archaeal domain. Enzymes characteristic of this pathway, including formylmethanofuran (B1241027):tetrahydromethanopterin formyltransferase and coenzyme F420-dependent N⁵,N¹⁰-methylenetetrahydromethanopterin dehydrogenase, have been purified and characterized from the sulfate-reducing archaeon Archaeoglobus fulgidus. nih.gov Comparative analysis of the N-terminal amino acid sequences and other molecular properties of these enzymes revealed a high degree of similarity to their counterparts in methanogenic archaea. nih.gov This finding indicates a shared evolutionary history and metabolic capability for C1 transformations between these two distinct groups of archaea. The presence of these enzymes suggests a role for H₄MPT-mediated C1 metabolism in the energy conservation or carbon assimilation pathways of these sulfate-reducing organisms.
Genomic Evidence in "Candidatus Bathyarchaeia" and other novel lineages
Metagenomic studies have expanded the known distribution of H₄MPT-dependent pathways to novel and uncultured archaeal lineages. Genomic evidence from "Candidatus Bathyarchaeia" reveals the presence of genes for an archaeal-type Wood-Ljungdahl (WL) pathway, which utilizes H₄MPT as a C1 carrier for carbon fixation. nih.govasm.org However, in some families within this phylum, the gene for 5,10-methylenetetrahydromethanopterin reductase (mer) has not been recovered, suggesting the possibility of an alternative, yet unknown, mechanism for this step. nih.govasm.org The presence of these pathways in Bathyarchaeia, which are known for their role in anaerobic organic carbon cycling, points to a broader metabolic versatility within this phylum. asm.org
Comparative Genomics of H₄MPT-Dependent Pathways vs. H₄F-Dependent Pathways
Genomic analyses reveal a fascinating dichotomy in the use of two distinct C1 carriers: tetrahydromethanopterin (H₄MPT) and tetrahydrofolate (H₄F). While both are involved in the transfer of one-carbon units, they are generally associated with different metabolic functions and are not evolutionarily interchangeable.
In many organisms, including anaerobic methanotrophic (ANME) archaea, H₄MPT serves as the primary C1 carrier in catabolic, energy-generating pathways like methanogenesis and the reverse process. researchgate.net In contrast, the H₄F-dependent pathway is typically employed for anabolic processes, such as the biosynthesis of purines, thymidine, and certain amino acids. researchgate.net
A key enzymatic distinction lies in the reductases involved. The enzyme that reduces 5,10-methylenetetrahydrofolate (CH₂=H₄F) to 5-methyltetrahydrofolate (CH₃-H₄F) is MetF. Structurally similar to the 5,10-methylenetetrahydromethanopterin reductase (Mer), MetF catalyzes the same reaction step but utilizes NADPH as the electron donor instead of the F₄₂₀H₂ used by Mer. plos.org Furthermore, these enzymes are specific for their respective C1 carriers. plos.org
The genomic distribution of these pathways can vary significantly even among closely related organisms. For instance, within ANME archaea, some clades possess the genetic machinery for both H₄MPT and H₄F-dependent C1 transformations, while others lack the majority of H₄F-interacting enzymes. researchgate.net This suggests distinct evolutionary trajectories and metabolic specializations. Similarly, in some "Candidatus Bathyarchaeia," genomic data indicates the potential to use either H₄MPT in an archaeal-type Wood-Ljungdahl pathway or H₄F in a bacterial-type pathway for carbon fixation. nih.gov
Table 1: Comparison of H₄MPT and H₄F Dependent Pathways
| Feature | H₄MPT-Dependent Pathway | H₄F-Dependent Pathway |
|---|---|---|
| Primary Function | Catabolism (e.g., methanogenesis) | Anabolism (e.g., biosynthesis) |
| Key Reductase | 5,10-methylenetetrahydromethanopterin reductase (Mer) | 5,10-methylenetetrahydrofolate reductase (MetF) |
| Electron Donor for Reductase | F₄₂₀H₂ | NADPH |
| Primary Organismal Domain | Archaea, some Bacteria | Bacteria, Eukarya, some Archaea |
| Associated Pathway Example | Wood-Ljungdahl Pathway (Archaea) | Serine Cycle, Purine (B94841) Biosynthesis |
Ecological and Biogeochemical Significance
The widespread distribution of 5,10-methylenetetrahydromethanopterin and its associated metabolic pathways underscores its critical role in global biogeochemical cycles, particularly the carbon cycle. As a central intermediate in methanogenesis, CH₂=H₄MPT is integral to the production of methane, a potent greenhouse gas, in a variety of anoxic environments such as wetlands, sediments, and the digestive tracts of animals.
In methylotrophic bacteria, the H₄MPT-dependent pathway for formaldehyde oxidation is crucial for the cycling of C1 compounds in both terrestrial and aquatic ecosystems. These bacteria can utilize methanol, a compound released by plants, thereby linking the terrestrial carbon cycle to microbial metabolism. asm.org The ability of these organisms to efficiently process formaldehyde, a toxic intermediate, is essential for their survival and ecological success.
The discovery of H₄MPT-related pathways in diverse and abundant archaeal lineages like the Bathyarchaeia suggests a much broader role for this molecule in the global carbon cycle than previously appreciated. asm.org These organisms are found in a wide range of sedimentary environments and are implicated in the degradation of complex organic matter. Their capacity for carbon fixation via an H₄MPT-dependent Wood-Ljungdahl pathway indicates a significant, and previously unrecognized, sink for carbon in the subsurface.
Furthermore, the interplay between organisms utilizing H₄MPT-dependent pathways (e.g., methanogens) and those using H₄F-dependent pathways contributes to the complex web of microbial interactions that drive nutrient cycling in anaerobic ecosystems. The metabolic partitioning of C1 units between catabolic and anabolic routes, mediated by these distinct cofactors, allows for efficient resource utilization and niche differentiation within microbial communities.
Contribution to Global Carbon Cycling (e.g., Methane Production/Consumption)
5,10-Methylenetetrahydromethanopterin (CH₂=H₄MPT) is a central intermediate in the C₁ metabolic pathways of methanogenic and methanotrophic archaea, playing a critical role in the global carbon cycle through its involvement in both methane production and consumption. nih.gov This compound is a key component of the tetrahydromethanopterin (H₄MPT)-dependent pathway, which facilitates the transfer of one-carbon units at different oxidation states. nih.gov
In methanogenesis , a significant source of atmospheric methane, CH₂=H₄MPT is a crucial step in the reduction of carbon dioxide to methane. researchgate.net During hydrogenotrophic methanogenesis, a C₁ unit is sequentially reduced while bound to H₄MPT. frontiersin.org The enzyme 5,10-methylenetetrahydromethanopterin reductase (Mer) catalyzes the reduction of CH₂=H₄MPT to 5-methyltetrahydromethanopterin (CH₃-H₄MPT). nih.govnih.gov This step is thermodynamically favorable and is a key reaction in the pathway leading to methane formation. nih.gov Subsequently, the methyl group is transferred from CH₃-H₄MPT to coenzyme M, eventually being reduced to methane by methyl-coenzyme M reductase. frontiersin.org
Conversely, in anaerobic methane oxidation (AMO) , a process that mitigates the flux of methane from anaerobic environments to the atmosphere, the methanogenesis pathway operates in reverse. plos.org In this process, CH₂=H₄MPT is an intermediate in the oxidation of methane to carbon dioxide. researchgate.netresearchgate.net Anaerobic methanotrophic (ANME) archaea utilize a "reverse methanogenesis" pathway where methane is oxidized, and CH₂=H₄MPT is formed as an intermediate. plos.orgresearchgate.net The enzyme methylenetetrahydromethanopterin dehydrogenase catalyzes the oxidation of CH₂=H₄MPT to 5,10-methenyltetrahydromethanopterin, a subsequent step in the oxidation of the C₁ unit to CO₂. wikipedia.org
The dual role of 5,10-methylenetetrahydromethanopterin in both producing and consuming methane underscores its pivotal position in regulating the global flux of this potent greenhouse gas. The balance between these two processes, occurring in diverse anaerobic environments such as wetlands, sediments, and the digestive tracts of animals, is a key factor in the Earth's carbon cycle. nih.gov
Table 1: Key Enzymes and Reactions Involving 5,10-Methylenetetrahydromethanopterin in Carbon Cycling
| Process | Enzyme | Reaction | Organism Type |
|---|---|---|---|
| Methanogenesis (Methane Production) | 5,10-Methylenetetrahydromethanopterin reductase (Mer) | 5,10-Methylenetetrahydromethanopterin + Coenzyme F₄₂₀H₂ → 5-Methyltetrahydromethanopterin + Coenzyme F₄₂₀ | Methanogenic Archaea |
| Anaerobic Methane Oxidation (Methane Consumption) | 5,10-Methylenetetrahydromethanopterin dehydrogenase | 5,10-Methylenetetrahydromethanopterin + Coenzyme F₄₂₀ → 5,10-Methenyltetrahydromethanopterin + Reduced Coenzyme F₄₂₀ | Anaerobic Methanotrophic (ANME) Archaea |
Adaptation to Anaerobic and Extreme Environments
The metabolic pathways involving 5,10-methylenetetrahydromethanopterin are fundamental for the survival and proliferation of microorganisms in anaerobic and extreme environments. frontiersin.orgresearchgate.netwikipedia.orgmdpi.com Methanogens, which are strict anaerobes, rely on the H₄MPT pathway for their energy metabolism, enabling them to thrive in oxygen-deprived settings like deep-sea hydrothermal vents, animal digestive tracts, and submerged soils. researchgate.netnih.gov
In extreme thermal environments , such as those inhabited by hyperthermophilic archaea like Methanopyrus kandleri, the enzymes involved in the H₄MPT pathway exhibit remarkable heat stability. nih.gov For instance, the coenzyme F₄₂₀-dependent N⁵,N¹⁰-methylenetetrahydromethanopterin dehydrogenase from M. kandleri remains active at temperatures up to 90°C. nih.gov This thermal stability is a crucial adaptation that allows these organisms to sustain their metabolic functions at high temperatures. Furthermore, the activity of this enzyme in M. kandleri is dependent on high salt concentrations, indicating an adaptation to saline and hypersaline conditions as well. nih.gov
Comparative genomic studies reveal the conservation of the core genes for the H₄MPT pathway across different orders of methanogens, suggesting a single, ancient origin for this metabolic route. nih.govsemanticscholar.org This conservation points to the fundamental importance of this pathway for life in early, anaerobic terrestrial environments. The presence of the H₄MPT-dependent pathway is not limited to methanogens; it is also found in other archaea and some bacteria, often with modifications that reflect adaptation to specific environmental niches. frontiersin.orgnih.govwikipedia.org For example, in the bacterium 'Candidatus Methylomirabilis oxyfera', which performs anaerobic methane oxidation coupled to nitrite (B80452) reduction, a highly expressed H₄MPT-dependent pathway is utilized for formaldehyde oxidation. frontiersin.orgnih.govresearchgate.net
The versatility of the H₄MPT pathway, with 5,10-methylenetetrahydromethanopterin as a key intermediate, has allowed a diverse range of microorganisms to colonize and thrive in some of the most challenging environments on Earth, playing a vital role in the biogeochemical cycles within these ecosystems.
Table 2: Research Findings on 5,10-Methylenetetrahydromethanopterin-Related Enzymes in Extremophiles
| Organism | Environment | Enzyme | Key Finding | Reference |
|---|---|---|---|---|
| Methanopyrus kandleri | Hyperthermophilic (Hydrothermal Vents) | N⁵,N¹⁰-Methylenetetrahydromethanopterin dehydrogenase (F₄₂₀-dependent) | Enzyme is heat-stable up to 90°C and requires high salt concentrations for optimal activity. | nih.gov |
| Methanobacterium thermoautotrophicum | Thermophilic | N⁵,N¹⁰-Methylenetetrahydromethanopterin dehydrogenase | Enzyme activity is stable under aerobic conditions, which is unusual for enzymes from strict anaerobes. | nih.gov |
| Methanobacterium thermoautotrophicum | Thermophilic | 5,10-Methylenetetrahydromethanopterin reductase | The enzyme is specific for coenzyme F₄₂₀ as the electron carrier. | nih.gov |
Advanced Research Methodologies and Future Directions
Genetic Engineering and Mutagenesis Approaches for Pathway Analysis
The advent of powerful genetic tools, particularly CRISPR-Cas9 technology, has revolutionized the study of metabolic pathways in genetically challenging organisms like methanogenic archaea. These techniques allow for precise and efficient genome editing to probe the function of genes involved in CH₂=H₄MPT metabolism.
Researchers have successfully developed and applied CRISPR-Cas9 and CRISPR interference (CRISPRi-dCas9) systems for several model methanogens. These tools enable a range of genetic manipulations, including:
Gene Knockouts: Creating targeted deletions of genes encoding H₄MPT-dependent enzymes to investigate their physiological roles. This approach has been used to confirm the essentiality of specific pathway components for growth on C1 substrates. researchgate.net
Gene Repression (CRISPRi): Modulating the expression levels of specific genes without altering the genomic sequence. This is particularly useful for studying essential genes where a full knockout would be lethal.
Site-Directed Mutagenesis: Introducing specific point mutations into enzyme active sites to identify key catalytic residues. This helps in elucidating reaction mechanisms and understanding structure-function relationships. nih.gov
The application of these genetic systems has provided critical insights. For example, mutagenesis studies in Methylobacterium extorquens AM1 helped define the roles of different enzymes and suggested that the methenyl H₄MPT cyclohydrolase has a catabolic function, while the methenyl-H₄F cyclohydrolase serves an anabolic role. nih.gov Future work will likely involve the use of these tools for more complex genetic modifications, such as the simultaneous editing of multiple genes to study pathway interactions and the construction of synthetic pathways for biotechnological applications.
| Genetic Tool | Organism Example | Application in H₄MPT Pathway Analysis | Key Finding/Potential |
| CRISPR-Cas9 | Methanosarcina acetivorans | Gene deletion of pathway enzymes | Elucidate the necessity of specific enzymes for methylotrophic growth. |
| CRISPRi-dCas9 | Methanosarcina acetivorans | Tunable repression of essential genes | Investigate the impact of reduced enzyme levels on metabolic flux. |
| Transposon Mutagenesis | Methylobacterium extorquens AM1 | Random insertion to identify novel genes | Discovery of genes involved in H₄MPT biosynthesis. researchgate.net |
| Site-Directed Mutagenesis | Methylobacterium extorquens AM1 | Alteration of active site residues in MtdA | Identification of crucial residues for substrate binding and catalysis. nih.gov |
This table summarizes key genetic engineering approaches and their applications in studying the 5,10-methylenetetrahydromethanopterin pathway.
Applications of Cryo-Electron Microscopy and Other High-Resolution Structural Techniques
Understanding the function of enzymes at a molecular level requires detailed three-dimensional structural information. X-ray crystallography and, increasingly, cryogenic electron microscopy (cryo-EM) are powerful techniques for visualizing the intricate architecture of H₄MPT-dependent enzymes and their complexes.
High-resolution crystal structures have been solved for several key enzymes in the pathway, including:
Methylene-H₄MPT Dehydrogenase (MtdA): The structure from Methylorubrum extorquens AM1 was determined at 1.80 Å resolution, revealing a homotrimeric structure and a large active site cleft where both NADP⁺ and CH₂=H₄MPT bind. rcsb.org This provided a basis for modeling substrate binding and identifying key catalytic residues. nih.gov
Methylene-H₄MPT Reductase (Mer): The crystal structure of Mer from Methanosarcina barkeri in complex with coenzyme F₄₂₀ was resolved, showing a TIM barrel fold and revealing the binding site for the deazaflavin cofactor. nih.gov
Formaldehyde-Activating Enzyme (Fae): The structure of Fae with bound methylene-H₄MPT showed the cofactor in a distinct "S"-shaped conformation, highlighting the conformational changes that accompany substrate binding. nih.gov
Cryo-EM is particularly valuable for studying large, dynamic, or membrane-bound protein complexes that are difficult to crystallize. This technique is being applied to larger assemblies involved in methanogenesis, providing insights into how individual enzymes are organized into metabolic machinery. Future structural studies will focus on capturing enzymes in different catalytic states by trapping reaction intermediates, which will provide a "molecular movie" of the reaction mechanism.
| Enzyme | Organism | Technique | Resolution | Key Structural Insight |
| Methylene-H₄MPT Dehydrogenase (MtdA) | Methylorubrum extorquens AM1 | X-ray Crystallography | 1.80 Å | Revealed open and closed conformations and the binding sites for NADP⁺ and CH₂=H₄MPT. rcsb.org |
| Methylene-H₄MPT Reductase (Mer) | Methanosarcina barkeri | X-ray Crystallography | 2.6 Å | Determined the F₄₂₀ binding mode within a TIM barrel structure. nih.gov |
| Formaldehyde-Activating Enzyme (Fae) | Methylobacterium extorquens AM1 | X-ray Crystallography | 1.9 Å | Showed CH₂=H₄MPT bound in a unique S-shaped conformation within the enzyme complex. nih.gov |
| Formylmethanofuran (B1241027):H₄MPT Formyltransferase (Ftr) | Methanopyrus kandleri | X-ray Crystallography | N/A | Revealed a homotetrameric structure with the active site near the dimer interface. wikipedia.org |
This table presents examples of H₄MPT-dependent enzymes whose structures have been resolved, highlighting the techniques used and the insights gained.
Systems Biology and Proteomics Approaches to Understand H₄MPT Flux
To comprehend how the H₄MPT pathway is integrated into the broader metabolic network of a cell, systems-level approaches are indispensable. Proteomics and metabolic flux analysis provide a global view of protein expression and the flow of metabolites through the pathway under different physiological conditions.
Proteomics allows for the large-scale identification and quantification of proteins. Comparative proteomics has been used to study methanogens like Methanothermobacter marburgensis grown under different conditions (e.g., with H₂/CO₂ versus H₂/CO₂/CO). These studies revealed that in the presence of carbon monoxide, several enzymes of the H₄MPT methyl-branch, including F₄₂₀-dependent methylene-H₄MPT dehydrogenase, were significantly more abundant. frontiersin.org Similarly, iTRAQ-based proteomics of Methanosarcina barkeri showed that key enzymes like tetrahydromethanopterin S-methyltransferase were upregulated in the presence of certain pollutants, indicating a metabolic adaptation involving the H₄MPT pathway. nih.gov
Metabolic Flux Analysis (MFA) , often using ¹³C-labeled substrates, quantifies the rates (fluxes) of metabolic reactions within a cell. MFA studies in methylotrophs like Methylobacterium extorquens AM1 have been used to measure the flow of carbon from methanol (B129727) through central metabolism. nih.gov This technique can precisely determine how carbon is partitioned between assimilation (biomass production) and dissimilation (energy generation) pathways involving H₄MPT- and tetrahydrofolate-linked C1 transfers. researchgate.net These analyses are crucial for identifying metabolic bottlenecks and guiding metabolic engineering efforts.
Integrating proteomics, transcriptomics, and metabolomics data into genome-scale metabolic models provides a powerful framework for predicting metabolic behavior and understanding the complex regulatory networks that control H₄MPT flux.
Unexplored Functions and Regulation in Diverse Microbial Ecosystems
While the role of 5,10-methylenetetrahydromethanopterin in methanogens and methylotrophs is well-established, genomic and metagenomic surveys have revealed the widespread presence of H₄MPT pathway genes in a diverse array of non-methanogenic and non-methylotrophic archaea and bacteria. nih.govresearchgate.net The function of this pathway in these organisms remains largely unexplored and represents a major frontier in microbial physiology.
Potential functions in these diverse microbes include:
Formaldehyde (B43269) Detoxification: In organisms that encounter formaldehyde as a metabolic byproduct or an environmental toxin, the H₄MPT pathway may serve as a primary route for its oxidation to less harmful compounds like formate (B1220265) or CO₂. researchgate.net
Novel C1 Transformations: The pathway could be involved in the metabolism of other C1 compounds beyond those typically associated with methylotrophy. For example, a novel methyltransferase system using H₄MPT as a C1 carrier has been identified for the degradation of methoxylated aromatic compounds in Methermicoccus shengliensis. nih.gov
Acetogenesis: In some archaea, such as members of the Prometheoarchaeota, the H₄MPT-dependent Wood-Ljungdahl pathway is present but is thought to be acetogenic (producing acetate) rather than methanogenic, as they lack the key terminal enzyme, methyl-coenzyme M reductase. wikipedia.org
The regulation of the H₄MPT pathway in response to environmental cues is another area ripe for investigation. Studies have shown that the expression of pathway enzymes can be influenced by substrate availability (e.g., CO, methanol) and temperature. frontiersin.orgnih.gov Understanding how these regulatory networks operate in different microbial ecosystems, from deep-sea vents to soil and the animal gut, will be critical to appreciating the full ecological significance of H₄MPT-mediated metabolism. Future research combining cultivation-independent 'omics' with biochemical characterization of enzymes from these uncultured organisms will be key to unlocking these unexplored functions.
Q & A
Q. How can CH₂=H₄MPT metabolism be engineered to reduce methanogenesis in ruminants?
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